molecular formula C16H15N3O3 B5230551 N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-phenoxypropanamide

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-phenoxypropanamide

Katalognummer B5230551
Molekulargewicht: 297.31 g/mol
InChI-Schlüssel: KUEHIOJZIDCJID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-phenoxypropanamide is a chemical compound with potential applications in scientific research. This compound is also known as PHZ-106, and it has been studied for its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of PHZ-106 involves the inhibition of tubulin polymerization, which is essential for cell division. PHZ-106 binds to the colchicine site on tubulin, which prevents the formation of microtubules. This disruption of microtubule formation leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
PHZ-106 has been shown to have low toxicity in normal cells, which is a desirable characteristic for a potential anticancer agent. In addition, PHZ-106 has been shown to have a high affinity for cancer cells, which could increase its effectiveness in cancer treatment. PHZ-106 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This could prevent the growth and spread of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using PHZ-106 in lab experiments include its potential as an anticancer agent and radiosensitizer, its low toxicity in normal cells, and its high affinity for cancer cells. However, the limitations of using PHZ-106 in lab experiments include the need for further studies to determine its effectiveness in vivo, and the need for optimization of its synthesis method to produce larger quantities of PHZ-106.

Zukünftige Richtungen

There are several future directions for the study of PHZ-106. One direction is to further investigate its potential as an anticancer agent and radiosensitizer, and to determine its effectiveness in vivo. Another direction is to optimize its synthesis method to produce larger quantities of PHZ-106 for further studies. Additionally, future studies could investigate the potential of PHZ-106 in combination with other anticancer agents to enhance its effectiveness in cancer treatment.

Synthesemethoden

The synthesis of PHZ-106 involves the reaction of 5-nitro-1H-benzimidazole with 2-phenoxypropanoic acid in the presence of a reducing agent. The resulting compound is then treated with acetic anhydride to yield PHZ-106. This method has been optimized to produce high yields of PHZ-106 with high purity.

Wissenschaftliche Forschungsanwendungen

PHZ-106 has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. PHZ-106 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, PHZ-106 has been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.

Eigenschaften

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10(22-12-5-3-2-4-6-12)15(20)17-11-7-8-13-14(9-11)19-16(21)18-13/h2-10H,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEHIOJZIDCJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenoxypropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.